Home > Products > Screening Compounds P104658 > Losartan Impurity D
Losartan Impurity D -

Losartan Impurity D

Catalog Number: EVT-14915612
CAS Number:
Molecular Formula: C41H41ClN6O
Molecular Weight: 669.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Losartan Impurity D is a significant impurity associated with the pharmaceutical compound Losartan, which is primarily used as an antihypertensive medication. Losartan itself is an angiotensin II receptor blocker, and its impurities can affect the drug's efficacy and safety profile. Understanding these impurities is crucial for quality control in pharmaceutical manufacturing.

Source

Losartan Impurity D is typically identified during the quality assessment of Losartan potassium, which is the active pharmaceutical ingredient. The impurity has been characterized in various studies focusing on the synthesis and analysis of Losartan and its related compounds. The primary sources of information regarding Losartan Impurity D include academic journals, patents, and pharmaceutical analytical reports that detail its synthesis and characterization methods .

Classification

Losartan Impurity D is classified as a chemical impurity. It falls under the category of organic compounds that may arise during the synthesis of Losartan or through degradation processes. Its presence in pharmaceutical formulations must be monitored to ensure compliance with regulatory standards.

Synthesis Analysis

Methods

The synthesis of Losartan Impurity D involves several chemical reactions that can vary based on the starting materials and conditions used. Common methodologies include:

  • Reflux Reactions: Utilizing solvents like methanol or acetone in the presence of bases such as potassium hydroxide to facilitate reactions .
  • Thin Layer Chromatography (TLC): Employed to monitor the reaction progress and confirm the completion of synthesis .
  • Extraction Techniques: Following reactions, impurities are often isolated using dichloromethane extraction, followed by crystallization processes to purify the compound .

Technical Details

For example, one method involves mixing Losartan potassium with acetone and potassium hydroxide, followed by a series of crystallization steps to isolate N-methyl Losartan, which can be a precursor to various impurities including Impurity D. The yield and purity of synthesized compounds are critical metrics during these processes .

Molecular Structure Analysis

Structure

Losartan Impurity D's molecular structure can be analyzed through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The structural formula typically includes elements like nitrogen, carbon, oxygen, and chlorine, reflecting its relationship to the parent compound Losartan.

Data

The molecular weight and specific structural features are essential for identifying this impurity. For instance, NMR data can provide insights into the hydrogen environments within the molecule, aiding in confirming its identity against known standards .

Chemical Reactions Analysis

Reactions

Losartan Impurity D can participate in various chemical reactions typical for organic compounds. These may include:

  • Substitution Reactions: Where functional groups are replaced by others.
  • Reduction Reactions: Involving the addition of hydrogen or removal of oxygen.
  • Deprotection Reactions: Where protective groups are removed to yield active functional sites .

Technical Details

The synthesis often requires careful control of conditions such as temperature and pH to favor desired pathways while minimizing side reactions that could lead to other impurities.

Mechanism of Action

Process

Data

Studies suggest that impurities like Losartan Impurity D could potentially alter pharmacokinetics or pharmacodynamics if present above acceptable thresholds .

Physical and Chemical Properties Analysis

Physical Properties

Losartan Impurity D typically appears as a solid at room temperature. Its solubility varies depending on the solvent used, with polar solvents generally providing better solubility.

Chemical Properties

The chemical properties include stability under various pH conditions and reactivity with common reagents used in pharmaceutical formulations. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to quantify this impurity in drug formulations .

Applications

Scientific Uses

Losartan Impurity D serves primarily in research contexts where understanding drug purity and stability is critical. It is utilized in:

  • Quality Control: Ensuring that pharmaceutical products meet safety standards set by regulatory bodies.
  • Research Studies: Investigating the effects of impurities on drug efficacy and safety profiles.
  • Method Development: Creating analytical methods for detecting and quantifying impurities in Losartan formulations.

By comprehensively studying Losartan Impurity D, researchers aim to enhance drug formulation processes and ensure patient safety through rigorous quality assurance practices.

Introduction to Regulatory and Pharmacopeial Contexts of Losartan Impurity D

Role of Losartan Impurity D in Pharmacopeial Standards (EP, USP, and ICH Guidelines)

Losartan Impurity D, chemically designated as 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde (CAS 83857-96-9), is a structurally significant process-related impurity monitored under stringent pharmacopeial standards. Its molecular formula (C8H11ClN2O) and weight (186.64 g/mol) are cataloged in both European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs, where it is designated as "Losartan Impurity D" (EP) and "Losartan Related Compound A" (USP) [1] [10]. This impurity arises during the synthesis of losartan potassium, the active pharmaceutical ingredient (API) in angiotensin II receptor blockers (ARBs). The European Directorate for the Quality of Medicines & Healthcare (EDQM) supplies certified reference standards (CRS) for this impurity, which are mandatory for identity confirmation and quantification in drug products [5].

ICH Guidelines Q3A(R2) and Q3B(R2) classify such impurities based on their toxicological significance and permissible thresholds. Losartan Impurity D falls under "Qualified Impurities" requiring identification thresholds of 0.10%–0.15% in APIs. Pharmacopeial methods mandate its control through high-performance liquid chromatography (HPLC) with relative retention time (RRT) specifications, ensuring batch consistency [1] [10]. Manufacturers must provide comprehensive characterization data, including 1H-NMR, 13C-NMR, mass spectrometry, and infrared spectroscopy, to regulatory bodies as proof of structural integrity and purity ≥95% [10].

Table 1: Molecular Data for Losartan Impurity D

PropertyValue
Chemical Name2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde
CAS Number83857-96-9
Molecular FormulaC8H11ClN2O
Molecular Weight186.64 g/mol
Pharmacopeial StatusEP Impurity D, USP Related Compound A
Key Pharmacopeial TestsHPLC (RRT), Spectroscopic Identification

Regulatory Frameworks Governing Impurity Thresholds in Angiotensin Receptor Blockers

The control of impurities in ARBs like losartan is governed by a tiered regulatory framework that prioritizes patient safety through risk-based thresholds. The ICH Q3A/B guidelines establish general limits for organic impurities, but carcinogenic nitrosamines (e.g., NDMA, NDEA) and mutagenic azido compounds (e.g., AZBT) require stricter oversight due to genotoxic potential [3] [6]. For nitrosamines, the FDA mandates an acceptable intake limit of 26.5 ng/day, translating to ppm-level controls in drug substances [8]. Regulatory agencies enforce validated analytical methods capable of detecting impurities at these ultra-trace levels. For example, the FDA-approved UPLC-MS/MS method for losartan uses an Atlantis Premier BEH C18 AX Column to achieve a limit of quantitation (LOQ) of 0.5 ng/mL (0.005 ppm) for NDMA, NDEA, and NMBA [8].

The European Medicines Agency (EMA) requires manufacturers to conduct risk assessments for nitrosamine formation across drug production processes. This includes evaluating raw materials, solvents, and manufacturing conditions that could introduce nitrosating agents. For azido impurities like AZBT, the Threshold of Toxicological Concern (TTC) of 1.5 μg/day applies, necessitating sensitive LC-MS/HRMS (high-resolution mass spectrometry) screening in finished products [4] [7].

Table 2: Regulatory Thresholds and Analytical Requirements for Key Impurities in ARBs

Impurity TypeAcceptable LimitAnalytical MethodDetection Challenge
Nitrosamines (NDMA, NDEA)26.5 ng/day (FDA)UPLC-MS/MS with APCI detectionRetention of polar NDMA
Azido Impurities (AZBT)1.5 μg/day (TTC)LC-MS/HRMS with in silico fragmentationStructural elucidation of unknowns
Process-Related (Impurity D)0.10%–0.15% (ICH)HPLC with pharmacopeial RRTCo-elution with matrix components

Historical Recalls and Regulatory Actions Linked to Nitrosamine and Azido Impurities in Sartans

The sartan class of antihypertensives has faced global recalls since 2018 due to contaminations with carcinogenic nitrosamines and mutagenic azido impurities. These episodes triggered a paradigm shift in regulatory approaches to impurity control. The initial recalls involved valsartan APIs sourced from China, where process changes (using sodium nitrite with dimethylformamide) generated NDMA and NDEA above acceptable limits. By 2020, recalls expanded to include >1,400 product lots of losartan, irbesartan, and metformin, with the FDA citing "inadequate control of manufacturing processes" [3].

In 2021, a new crisis emerged with azido impurities (e.g., azidomethyl-biphenyl-tetrazole, AZBT) detected in losartan and irbesartan batches across Canada, France, Switzerland, and the UK. These impurities formed during tetrazole ring synthesis when sodium azide reacted with raw materials under acidic conditions. Contaminated products were immediately withdrawn as AZBT exceeded the TTC and posed mutagenic risks [4] [7]. Regulatory responses included:

  • Global Supply Chain Audits: The FDA and EMA intensified inspections of API manufacturers in India and China, identifying cross-contamination risks due to inadequate equipment cleaning [7].
  • Expanded Testing Mandates: The EMA required nitrosamine screening for all marketed drugs, emphasizing "proactive approaches" beyond sartans [7].
  • Advanced Analytical Surveillance: Techniques like untargeted LC-MS/HRMS screening with in silico fragmentation were adopted to detect unknown derivatives of azido impurities [4].

Table 3: Timeline of Major Regulatory Actions and Recalls for Sartans (2018–2022)

YearImpurity TypeAffected ProductsRegulatory ActionRoot Cause Identified
2018Nitrosamines (NDMA/NDEA)Valsartan, Losartan APIsFDA/EMA recalls; Updated ICH M7 guidanceUse of nitrosating solvents in synthesis
2019NMBALosartan tabletsFDA import alerts; Manufacturing suspensionsProcess contamination during crystallization
2021Azido (AZBT)Losartan, IrbesartanBatch recalls in EU/Canada; Mandatory TTC complianceAzide chemistry in tetrazole ring formation
2022Nitrosamine variantsLosartan combinationsEnhanced LC-MS/HRMS monitoring; Supplier qualificationsDegradation during storage

These incidents underscore the critical role of pharmacopeial standards like those controlling Losartan Impurity D. They serve as benchmarks not only for quality control but also for evolving regulatory strategies targeting emergent impurities in complex drug supply chains [3] [4] [7].

Properties

Product Name

Losartan Impurity D

IUPAC Name

5-[2-[4-[[2-butyl-5-chloro-4-(trityloxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazolidine

Molecular Formula

C41H41ClN6O

Molecular Weight

669.3 g/mol

InChI

InChI=1S/C41H41ClN6O/c1-2-3-23-38-43-37(29-49-41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34)39(42)48(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-46-47-45-40/h4-22,24-27,40,44-47H,2-3,23,28-29H2,1H3

InChI Key

ZANBPMZRLZFCGG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4NNNN4)Cl)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.